2,6-Dimethyldecane 2,6-Dimethyldecane
Brand Name: Vulcanchem
CAS No.: 13150-81-7
VCID: VC20965941
InChI: InChI=1S/C12H26/c1-5-6-9-12(4)10-7-8-11(2)3/h11-12H,5-10H2,1-4H3
SMILES: CCCCC(C)CCCC(C)C
Molecular Formula: C12H26
Molecular Weight: 170.33 g/mol

2,6-Dimethyldecane

CAS No.: 13150-81-7

Cat. No.: VC20965941

Molecular Formula: C12H26

Molecular Weight: 170.33 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethyldecane - 13150-81-7

CAS No. 13150-81-7
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
IUPAC Name 2,6-dimethyldecane
Standard InChI InChI=1S/C12H26/c1-5-6-9-12(4)10-7-8-11(2)3/h11-12H,5-10H2,1-4H3
Standard InChI Key DHJGXZWEQBKLNV-UHFFFAOYSA-N
SMILES CCCCC(C)CCCC(C)C
Canonical SMILES CCCCC(C)CCCC(C)C

Physical and Chemical Properties

Structural Information

2,6-Dimethyldecane possesses a branched-chain structure with the IUPAC name 2,6-dimethyldecane. The molecule contains twelve carbon atoms and twenty-six hydrogen atoms arranged in a specific configuration that influences its chemical behavior and physical properties .
Table 1: Structural Identifiers of 2,6-Dimethyldecane

ParameterValue
Molecular FormulaC₁₂H₂₆
Molecular Weight170.33 g/mol
IUPAC Name2,6-dimethyldecane
CAS Registry Number13150-81-7
InChIInChI=1S/C12H26/c1-5-6-9-12(4)10-7-8-11(2)3/h11-12H,5-10H2,1-4H3
InChIKeyDHJGXZWEQBKLNV-UHFFFAOYSA-N
SMILESCCCCC(C)CCCC(C)C
The compound also exists in stereoisomeric forms, including the (6S)-2,6-dimethyldecane variant, which has specific stereochemistry at the 6-position carbon atom . This stereochemical complexity adds another dimension to its potential applications, particularly in stereoselective synthesis.

Physical Properties

2,6-Dimethyldecane exhibits physical properties typical of mid-chain branched alkanes, with some unique characteristics due to its specific branching pattern.
Table 2: Physical Properties of 2,6-Dimethyldecane

PropertyValueSource
Physical StateLiquid at room temperature
Density0.764 g/mL (0.7±0.1 g/cm³)
Boiling Point193°C - 200.7±7.0°C at 760 mmHg
Flash Point130.6±7.9°C
Refractive Index1.428 (1.420)
Molar Volume222.9 mL/mol
Molecular Refractive Power57.37 mL/mol
Vapor Pressure0.5±0.2 mmHg at 25°C
LogP6.76
The relatively high boiling point of 2,6-dimethyldecane compared to unbranched decane reflects the impact of methyl branching on intermolecular forces. The compound's hydrophobicity, indicated by its high LogP value of 6.76, suggests poor water solubility and good lipid solubility, properties that influence its environmental behavior and potential applications .

Spectroscopic Data

Synthesis Methods

Laboratory Synthesis

Applications and Significance

Chemical Applications

2,6-Dimethyldecane serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex natural products and pharmaceutical agents. Its branched structure provides useful scaffolding for the construction of more complex molecules.
Key applications in chemical synthesis include:

  • Use as a key intermediate in the synthesis of racemic forms of natural products

  • Preparation of compounds such as frontalin, cinenic acid, and linaloyl oxide

  • Synthetic precursor in the development of specialized chemicals with industrial applications
    The compound's structural features, particularly its branching pattern, make it valuable in synthesis pathways that require specific spatial arrangements of functional groups.

Biological and Pharmaceutical Applications

Research indicates that derivatives of 2,6-dimethyldecane exhibit significant biological activity, making them of interest in pharmaceutical development.
Notable biological applications include:

  • Development of inhibitors of insulin secretion: Specific analogs have shown potential in regulating glucose-sensitive insulin secretion, with implications for diabetes treatment.

  • Creation of vasorelaxant compounds: Derivatives have demonstrated activity in vascular smooth muscle, suggesting potential applications in cardiovascular medicine.

  • Identification in natural extracts: GC-MS analysis has detected 2,6-dimethyldecane in certain plant extracts, such as Caesalpinia bonducella seeds (at 0.14% area), suggesting potential natural sources and biological relevance.
    Additionally, 2,6-dimethyldecane has been identified in hexane extracts of fungi with demonstrated antioxidant and antifungal properties, although its specific contribution to these activities requires further investigation .

Environmental Considerations

The environmental behavior and impact of 2,6-dimethyldecane are influenced by its physical properties, particularly its hydrophobicity and biodegradability.
Key environmental considerations include:

  • Biodegradation pathways: The compound undergoes biodegradation through specific microbial pathways, which are important for understanding its environmental persistence.

  • Aquatic toxicity: Limited data suggests potential toxicity to aquatic organisms, with reported NOEC (No Observed Effect Concentration) values for crustacea of 0.0101 mg/L over 504 hours of exposure .

  • Environmental fate: The high LogP value (6.76) suggests potential for bioaccumulation in lipid-rich tissues of organisms .
    These considerations highlight the importance of proper handling and disposal of 2,6-dimethyldecane to minimize environmental impact.

Comparison with Structural Isomers

2,6-Dimethyldecane is one of several possible dimethyldecane isomers, each with distinct properties based on the positioning of the methyl groups along the carbon chain.
Table 3: Comparison of 2,6-Dimethyldecane with Related Isomers

IsomerKey Structural DifferenceNotable Characteristics
2,6-DimethyldecaneMethyl groups at positions 2 and 6Detected in phytochemical extracts (0.14% area in Caesalpinia bonducella seeds)
3,6-DimethyldecaneMethyl groups at positions 3 and 6Similar applications but different physical properties due to more centralized branching
3,7-DimethyldecaneMethyl groups at positions 3 and 7Identified as a hydrolysis product of cellulose during biomass depolymerization
2,9-DimethyldecaneMethyl groups at positions 2 and 9Properties predicted through QSPR models; experimental data limited
The position of methyl branching significantly impacts properties such as boiling point, with branching closer to the chain terminus generally reducing boiling points and increasing volatility compared to more centralized branching.
The stereochemistry of these isomers, particularly at chiral centers like the 6-position in (6S)-2,6-dimethyldecane, further diversifies the family of dimethyldecanes and their potential applications in stereoselective synthesis .

Research Findings and Analysis

Recent research on 2,6-dimethyldecane has expanded our understanding of its properties and potential applications. Key findings include:

  • Identification in natural sources: GC-MS analysis has detected 2,6-dimethyldecane in various natural extracts, including fungal preparations with demonstrated antioxidant and antifungal properties .

  • Pharmaceutical potential: Derivatives have shown promise as inhibitors of insulin secretion, with implications for diabetes management.

  • Synthetic utility: The compound serves as a valuable intermediate in the creation of complex natural products and pharmaceutical agents, leveraging its specific branching pattern to achieve desired molecular architectures.

  • Environmental interactions: Studies on biodegradation pathways have improved our understanding of how this compound is processed in natural systems, informing environmental risk assessments. These research directions highlight the multidisciplinary relevance of 2,6-dimethyldecane and suggest areas for future investigation, particularly regarding its biological activities and potential applications in green chemistry.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator